Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
85412-78-8 |
|---|---|
Molecular Formula |
C20H11N3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1,11,18-triazahexacyclo[10.9.1.113,17.02,7.08,22.021,23]tricosa-2,4,6,8(22),9,11,13(23),14,16,18,20-undecaene |
InChI |
InChI=1S/C20H11N3/c1-2-7-16-12(4-1)13-8-10-22-19-14-5-3-6-15-18(14)17(9-11-21-15)23(16)20(13)19/h1-11H |
InChI Key |
UWRYFTDQNAEPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=NC6=CC=CC(=C65)C4=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation for Core Assembly
The Friedländer reaction remains a cornerstone for synthesizing fused 1,5-naphthyridine systems. A modified protocol involves condensing 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde (60 ) with cyclic ketones such as cyclohexanone or α-tetralone under alkaline conditions (EtOH/KOH 10%) or acidic media (AcOH). For instance, refluxing 60 with β-tetralone in acetic acid yields benzo[g]imidazo[1,2-a]naphthyridine (63b ), a precursor to the target compound. Mechanistically, the reaction proceeds via enamine formation, intramolecular cyclodehydration, and subsequent aromatization.
Semmlere–Wolff Rearrangement of Oximes
Oxime derivatives serve as critical intermediates for indole ring fusion. Treatment of N-acyloximes (25a–c ) with concentrated HCl induces a Semmlere–Wolff rearrangement, generating 3,4-dihydrobenzo[c]naphthyridin-2(1H)-ones (27a–c ) through N-acyliminium salt intermediates (26 ). Applying this method to quinolino-fused oximes could facilitate the construction of the indolo[3,2,1-ij] subunit. For example, oxime 85a derived from 6-methoxy-3-pyridinamine undergoes NaOCl-mediated cyclization in the presence of Et₃N to yield 9a,10-dihydro-9H-indolo[3,2,1-ij]isoxazolo[4,3-c]naphthyridine (86a ).
Cycloaddition and Multi-Component Reactions
Intramolecular [4+2]-Cycloadditions
BF₃·Et₂O-catalyzed [4+2]-cycloadditions between N-(3-pyridyl)aldimines (48 ) and dienophiles like indene (49 ) provide stereoselective access to tetrahydronaphthyridines (50 ). For the target compound, substituting indene with a quinoline-derived dienophile could enable annulation of the quinolino[4,5-bc] moiety. This method offers regiochemical control, as electron-donating groups on the aldimine favor cycloadduct formation.
Three-Component Coupling Protocols
A three-component reaction of 3-pyridylamine (46 ), aromatic aldehydes (47 ), and indene (49 ) in refluxing chloroform with BF₃·Et₂O yields endo-1,2,3,4-tetrahydro[1,naphthyridines (50 ). Adapting this protocol to include indole-containing aldehydes may direct the formation of the indolo[3,2,1-ij] subunit.
Transition-Metal-Free Methodologies
Visible-Light-Mediated Cross-Coupling
A metal-free synthesis of dibenzo[b,h]naphthyridine (36 ) employs Rhodamine 6G (Rh-6G) as a photocatalyst under visible-light irradiation. Bromobenzene (35 ) and 3-isocyano-2-phenylquinoline (34 ) undergo single-electron transfer (SET) to form a radical anion intermediate, followed by nucleophilic aromatic substitution (SₙAr). This protocol’s mild conditions (room temperature, 24 h) and scalability make it suitable for constructing electron-deficient naphthyridine cores present in the target compound.
Base-Induced Debenzylation
Lithium-halogen exchange reactions followed by nucleophilic aromatic substitution enable the synthesis of naphtho[1,8-bc]naphthyridine (45 ) from iodonium salt 43 . Similarly, debenzylation of intermediate 44 using KOtBu in THF quantitatively yields 45 , demonstrating the utility of base-mediated deprotection in polycyclic systems.
Functionalization and Late-Stage Modifications
Palladium-Catalyzed Arylamination
The Buchwald–Hartwig amination of iodonium salt 43 with benzylamine (BnNH₂) in the presence of Pd(OAc)₂ and Xantphos affords N-benzylnaphthyridine 44 , which undergoes debenzylation to yield 45 . This method could introduce amine functionalities at specific positions of the indoloquinolino framework.
Allylic Alkylation and Epoxidation
Sharpless asymmetric epoxidation of allylic alcohol 53 followed by HCl-mediated cyclization generates tricyclic diol 55 , a strategy applicable for installing stereochemical complexity in the target molecule.
Comparative Analysis of Synthetic Routes
Table 1: Key Methods for Constructing Indolo[3,2,1-ij]quinolino[4,5-bc]naphthyridine
Mechanistic Insights and Challenges
Regiochemical Control in Cyclizations
The formation of the indolo[3,2,1-ij] subunit hinges on precise regioselectivity during cyclization. For instance, acidic conditions favor β-tetralone-derived products (66 ) over α-tetralone analogs (65 ) due to steric and electronic factors. Similarly, BF₃·Et₂O stabilizes transition states in [4+2]-cycloadditions, directing endo selectivity.
Functional Group Tolerance
Electron-withdrawing groups (e.g., nitro, cyano) on quinoline precursors hinder Friedländer annulations but enhance reactivity in SₙAr reactions . Conversely, electron-donating groups (e.g., methoxy) facilitate cycloadditions but may necessitate harsher deprotection conditions.
Chemical Reactions Analysis
Types of Reactions: Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including anti-tumor, anti-inflammatory, and cytotoxic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Core Fused-Ring Systems
- Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine: Combines indole, quinoline, and 1,5-naphthyridine in a peri-fused arrangement, creating a rigid, planar structure with extended π-conjugation .
- Quinolino[4,3-b][1,5]naphthyridines: Feature a quinoline fused to 1,5-naphthyridine but lack the indole moiety, resulting in reduced aromatic complexity .
- Pyrrolo[3,2,1-ij][1,5]naphthyridines : Include a pyrrole ring fused to 1,5-naphthyridine, offering a smaller heterocyclic system with distinct electronic properties .
- Canthines : Tetracyclic β-carboline alkaloids with an indolo[3,2,1-de][1,5]naphthyridine core, sharing structural motifs but differing in bridgehead heteroatoms .
Substituent Effects
Anticancer Activity
Key Findings :
Pharmacological Diversity
- Canthines : Broad-spectrum bioactivity, including antimicrobial, cytotoxic, and anticancer effects, attributed to β-carboline interactions with DNA and enzymes .
- Vinpocetine Derivatives : Neuroprotective and vasodilatory effects linked to phosphodiesterase inhibition, though recent derivatives focus on structural optimization .
Biological Activity
Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and the use of various reagents. For example:
- Method 1 : A common approach involves the reaction of substituted indoles with quinoline derivatives under acidic conditions to form the desired tetracyclic structure.
- Method 2 : Another method utilizes a one-pot synthesis involving the condensation of various aromatic amines and carbonyl compounds followed by cyclization.
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- Human breast cancer (BT 20)
- Human lung adenocarcinoma (A 549)
- Human ovarian carcinoma (SKOV3)
The compound was shown to inhibit cell proliferation effectively and induce apoptosis in these cancer cells through mechanisms that may involve topoisomerase inhibition and modulation of cell cycle progression .
2.2 Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Topoisomerase I Inhibition : The compound has been identified as a potent inhibitor of topoisomerase I (TopI), an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cancer cell death .
2.3 Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neurotransmitter systems.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported on a series of synthesized indoloquinoline derivatives including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | BT 20 | 0.85 |
| Indolo derivative A | A 549 | 0.64 |
| Indolo derivative B | SKOV3 | 0.75 |
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, it was found that this compound effectively inhibited Topoisomerase I with an IC50 value significantly lower than standard inhibitors used in chemotherapy .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine Formation | 3-Aminopyridine + Aldehyde, CHCl₃, reflux | Intermediate imine |
| Cyclization | BF₃·OEt₂, CHCl₃ | Tetrahydro-naphthyridine |
| Aromatization | MnO₂, toluene | Fully conjugated product |
How can spectroscopic and computational methods resolve structural ambiguities in derivatives of this compound?
Basic Research Question
Structural characterization relies on NMR (¹H/¹³C) , HRMS , and X-ray crystallography . For ambiguous cases, computational tools (e.g., DFT calculations) predict electronic profiles and verify regiochemistry. For instance, the downfield-shifted aromatic protons in ¹H NMR (δ 8.5–9.5 ppm) confirm electron-deficient regions due to nitrogen atoms in the naphthyridine core .
What are the primary interdisciplinary applications of this compound derivatives?
Basic Research Question
This scaffold has applications in:
- Medicinal Chemistry : As a β-carboline analog (e.g., canthines), it exhibits anticancer, antimicrobial, and enzyme-inhibitory activities .
- Material Science : Derivatives serve as organic semiconductors due to extended π-conjugation .
- Chemical Biology : Functionalized analogs act as G-quadruplex DNA/RNA binders, stabilizing telomeric structures .
How do structural modifications influence the biological activity of this compound?
Advanced Research Question
Methodological Approach :
- SAR Studies : Introduce substituents (e.g., hydroxy, methoxy) at positions 5, 6, or 12 to modulate interactions with biological targets. For example, 12-hydroxy derivatives enhance DNA intercalation .
- Pharmacophore Mapping : Use molecular docking to identify critical binding motifs (e.g., planar aromatic core for intercalation; basic nitrogen for H-bonding) .
Contradiction Note : While some derivatives show anticancer activity (IC₅₀ < 10 µM), others exhibit negligible cytotoxicity, highlighting the need for target-specific optimization .
How can researchers reconcile contradictory data on the biological efficacy of structurally similar derivatives?
Advanced Research Question
Root Causes :
- Regiochemical Variations : Minor differences in nitrogen positioning (e.g., 1,5- vs. 1,8-naphthyridine) alter electronic properties and target affinity .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or G4 DNA topology (Tel22 vs. TERRA) impact results .
Q. Resolution Strategy :
- Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity, flow cytometry for cytotoxicity) .
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify trends .
What computational tools are recommended for predicting the physicochemical properties of novel derivatives?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PARP-1 or topoisomerase II) to prioritize synthesis .
- QSAR Models : Train algorithms on datasets (e.g., ChEMBL) to correlate substituents with activity .
What are the challenges in scaling up laboratory-scale synthesis for in vivo studies?
Advanced Research Question
Key Issues :
Q. Optimization Strategies :
- Flow Chemistry : Improves heat/mass transfer for cyclization steps .
- Catalyst Screening : Test alternative Lewis acids (e.g., InCl₃) to enhance regioselectivity .
How does this compound compare to other fused nitrogen heterocycles in drug discovery?
Advanced Research Question
Comparative Analysis :
Q. Table 2: Biological Activity Comparison
Unique Advantage : The fused tetracyclic system enables dual-mode interactions (intercalation + H-bonding), enhancing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
